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Technical Support Center: Strobilurin
Immunoassays
This technical support center provides troubleshooting guidance and frequently asked

questions regarding cross-reactivity and other common issues encountered during the

immunoassay of strobilurin fungicides.

Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a
strobilurin immunoassay?
A: Cross-reactivity in a strobilurin immunoassay refers to the binding of the assay's antibody to

compounds other than the target strobilurin analyte. These cross-reacting substances are

typically structurally similar to the target molecule, such as other strobilurin fungicides or their

metabolites.[1] This can lead to inaccurate quantification and false-positive results. The degree

of cross-reactivity is dependent on the specificity of the antibody used in the assay.[1]

Q2: Which compounds are known to cross-react with
strobilurin immunoassays?
A: The cross-reactivity profile is highly specific to the antibody used. Some polyclonal

antibodies have demonstrated low cross-reactivity with other strobilurin fungicides.[1] For
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instance, one study noted a maximum cross-reactivity of 5.7% with other pesticides.[1]

However, highly specific monoclonal antibody-based ELISAs have been developed that show

no cross-reactivity to other strobilurin analogues.[1][2] It is crucial to evaluate the cross-

reactivity of the specific immunoassay being used with compounds that are structurally related

to the target strobilurin.[1] In some cases, cross-resistance has been observed between

different strobilurin fungicides like kresoxim-methyl and azoxystrobin in yeast, which is due to

the same molecular mechanism.[3]

Q3: How can I determine if my immunoassay is affected
by cross-reactivity?
A: To identify potential cross-reactivity, it is recommended to test the assay's response to a

panel of structurally related compounds.[1] This involves running the assay with potential cross-

reactants (e.g., other strobilurins like kresoxim-methyl, trifloxystrobin, and pyraclostrobin) at

various concentrations and comparing the results to the standard curve of the target analyte.[4]

[5]

Q4: What are matrix effects and how do they differ from
cross-reactivity?
A: Matrix effects are interferences in an immunoassay caused by components present in the

sample matrix (e.g., soil, water, crop extracts) rather than by structurally related compounds.[1]

These components can interfere with the antibody-antigen binding, leading to inaccurate

results.[1] Common sources of matrix effects in agricultural and environmental samples include

organic matter, lipids, and pigments.[1] While cross-reactivity is about the specificity of the

antibody for the analyte, matrix effects are about the non-specific interference from the

sample's background components.

Q5: How can I minimize matrix effects?
A: Proper sample preparation is key to minimizing matrix effects. A common method involves

extraction with a suitable solvent like methanol, followed by dilution.[1][2] For agricultural

samples, a typical procedure is to extract with methanol and then dilute the extract with water

to a final methanol concentration of 10%, as this has been shown to provide a linear standard

curve.[2]
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Troubleshooting Guide
Problem: High background or false-positive results.
This can be a significant issue in immunoassays, potentially stemming from cross-reactivity or

non-specific binding.[1]

Possible Cause Solution

Cross-Reactivity

The detection antibody may be cross-reacting

with other structurally similar compounds in the

sample. To confirm, test the assay's response to

a panel of structurally related strobilurins and

their metabolites.[1] If cross-reactivity is

confirmed, consider using a more specific

monoclonal antibody-based assay if available.

[1][2]

Non-specific Binding

Antibodies may be binding non-specifically to

the plate or other sample components. Ensure

you are using an appropriate blocking buffer and

that the washing steps are sufficient to remove

unbound antibodies.

Contaminated Buffers or Reagents

Contaminated buffers can lead to high

background signals. It is advisable to use fresh,

sterile buffers for your assay.

Incorrect Antibody Concentration

The concentration of the secondary antibody

may be too high. Perform dilutions to determine

the optimal working concentration.
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Problem: No signal or weak signal.
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Possible Cause Solution

Omission of a Key Reagent

Double-check that all reagents, including

antibodies, substrate, and standards, were

added in the correct order and volume.

Inactive Reagents

The enzyme conjugate or substrate may have

lost activity. Test the activity of each component

individually. Ensure substrates are brought to

room temperature before use.

Incorrect Plate Reader Settings

Verify that the wavelength and filter settings on

the plate reader are appropriate for the

substrate used.

Insufficient Incubation Times

Ensure that incubation times are adequate for

the assay system. Substrate development times

typically range from 10 to 30 minutes.

Problem: High variability between replicate wells.
Possible Cause Solution

Inconsistent Pipetting

Ensure accurate and consistent pipetting

technique. Check that pipettes are properly

calibrated.[6]

Improper Mixing
Thoroughly mix all reagents and samples before

adding them to the wells.

Uneven Washing

Ensure that all wells are washed uniformly.

Check for clogged ports in automated plate

washers.

Edge Effects

"Edge effects" can occur due to temperature

variations across the plate. To minimize this,

ensure the plate is brought to a uniform

temperature and use a plate sealer during

incubations.
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Quantitative Data
Cross-Reactivity of an Azoxystrobin Immunoassay
The following table provides illustrative cross-reactivity data for a polyclonal antibody-based

azoxystrobin immunoassay. Note that cross-reactivity profiles will vary between different

antibodies.[1]

Compound Structure Cross-Reactivity (%)

Azoxystrobin Target Analyte 100

Strobilurin Analogue A Structurally Similar < 5.7

Strobilurin Analogue B Structurally Similar < 5.7

Metabolite X Related Metabolite < 1.0

Unrelated Pesticide Y Structurally Dissimilar < 0.1

Data is illustrative and based on a specific polyclonal antibody.[1]

Experimental Protocols
Protocol 1: Direct Competitive ELISA (dc-ELISA) for
Azoxystrobin
This protocol is adapted from a method for a direct competitive ELISA for azoxystrobin in

agricultural products.[1]

Materials:

Azoxystrobin standard

Anti-azoxystrobin antibody

Azoxystrobin-HRP conjugate

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

Blocking buffer (e.g., 5% skimmed milk in PBS)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2M H₂SO₄)

96-well microtiter plates

Procedure:

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer.

Incubate overnight at 4°C.

Washing: Wash the plate 3 times with wash buffer.

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-

specific binding sites.

Washing: Wash the plate 3 times with wash buffer.

Competitive Reaction: Add the azoxystrobin standard or sample and the azoxystrobin-HRP

conjugate to the wells. Incubate for 30-60 minutes at 37°C.

Washing: Wash the plate 5 times with wash buffer.

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for

15-30 minutes at 37°C.

Stopping Reaction: Add the stop solution to each well to stop the color development.

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is

inversely proportional to the amount of azoxystrobin in the sample.
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Protocol 2: Spike and Recovery Experiment to Assess
Matrix Effects
This experiment is performed to determine if components in the sample matrix interfere with the

immunoassay.[1]

Procedure:

Sample Preparation: Prepare a sample extract as you normally would for your assay (e.g.,

methanol extraction followed by dilution).[1]

Spiking:

Take two aliquots of the sample extract.

Spike one aliquot with a known amount of the target strobilurin standard.

Leave the other aliquot unspiked.

Prepare a control by spiking the same amount of standard into a clean solvent (the same

solvent your standards are prepared in).

Analysis: Analyze the spiked sample, the unspiked sample, and the spiked control using your

immunoassay.

Calculation of Recovery:

Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) /

Concentration in spiked control] x 100

Interpretation: A recovery rate significantly different from 100% (e.g., outside the range of 80-

120%) suggests the presence of matrix effects.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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